1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea 1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Brand Name: Vulcanchem
CAS No.: 1396889-44-3
VCID: VC11877588
InChI: InChI=1S/C18H24N6O/c1-3-14-6-4-5-7-16(14)22-18(25)21-15-12-19-17(20-13-15)24-10-8-23(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H2,21,22,25)
SMILES: CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C
Molecular Formula: C18H24N6O
Molecular Weight: 340.4 g/mol

1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

CAS No.: 1396889-44-3

Cat. No.: VC11877588

Molecular Formula: C18H24N6O

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea - 1396889-44-3

Specification

CAS No. 1396889-44-3
Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
IUPAC Name 1-(2-ethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Standard InChI InChI=1S/C18H24N6O/c1-3-14-6-4-5-7-16(14)22-18(25)21-15-12-19-17(20-13-15)24-10-8-23(2)9-11-24/h4-7,12-13H,3,8-11H2,1-2H3,(H2,21,22,25)
Standard InChI Key XKXAIMQSSFPBMS-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C
Canonical SMILES CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C

Introduction

Chemical Formula

  • Molecular Formula: C18H23N5O

  • Functional Groups:

    • Urea moiety: Contributes to hydrogen bonding and molecular interactions.

    • Pyrimidine ring: A heterocyclic aromatic system often associated with biological activity.

    • Piperazine ring: Known for enhancing solubility and bioavailability in drug molecules.

    • Ethylphenyl group: Provides hydrophobic interactions.

Structural Features

The molecule consists of:

  • A urea backbone connecting two distinct moieties.

  • A 2-ethylphenyl group attached to one side of the urea.

  • A pyrimidine ring substituted with a 4-methylpiperazine group on the other side.

This combination of hydrophilic (urea and piperazine) and hydrophobic (ethylphenyl) regions suggests potential amphiphilic behavior, which is beneficial for interacting with diverse biological targets.

Synthesis

The synthesis of similar urea derivatives typically involves:

  • Starting Materials:

    • An amine derivative (e.g., 2-ethylphenylamine).

    • An isocyanate or carbodiimide reagent for urea formation.

    • A substituted pyrimidine precursor functionalized with a piperazine group.

  • Reaction Pathway:

    • The reaction generally proceeds through nucleophilic addition of the amine to the isocyanate, forming the urea bond.

    • Subsequent functionalization of the pyrimidine ring with a piperazine derivative ensures structural specificity.

  • Purification:

    • Techniques like recrystallization or chromatography are used to isolate the final product.

Pharmacological Potential

Urea derivatives, particularly those containing pyrimidine and piperazine groups, have shown promising activity in various therapeutic areas:

  • Anticancer Activity:

    • Studies on structurally related compounds demonstrate significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) .

    • The pyrimidine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with kinase enzymes or DNA.

  • Antibacterial and Antifungal Activity:

    • Urea derivatives have been evaluated for antimicrobial properties using agar diffusion methods .

    • The presence of electron-donating or withdrawing groups on the aromatic rings influences activity.

  • Drug Design Applications:

    • Molecular docking studies suggest that these compounds can bind effectively to biological targets like BRAF kinase or viral polymerases .

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are commonly employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into chemical shifts indicative of functional groups .

  • Mass Spectrometry:

    • Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy:

    • Identifies characteristic bonds such as C=O (urea) and C-N (pyrimidine).

  • X-ray Crystallography:

    • Confirms three-dimensional molecular structure.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC18H23N5O
Functional GroupsUrea, Pyrimidine, Piperazine, Ethylphenyl
SolubilityLikely soluble in polar solvents (e.g., DMSO, methanol)
Biological ActivityAnticancer, Antimicrobial
Analytical Techniques UsedNMR, IR, Mass Spectrometry

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